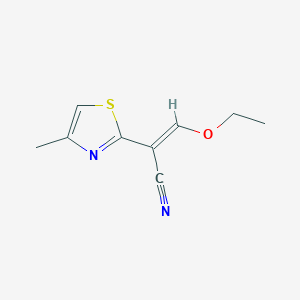
(2E)-3-Ethoxy-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-Ethoxy-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Ethoxy-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-thiazolylamine with ethyl cyanoacetate under basic conditions to form the intermediate ethyl 2-(4-methyl-1,3-thiazol-2-yl)acrylate. This intermediate is then subjected to a Knoevenagel condensation with ethyl cyanoacetate in the presence of a base such as piperidine to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-Ethoxy-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation can yield sulfoxides or sulfones.
Reduction: Reduction can produce primary amines.
Substitution: Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-Ethoxy-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-Ethoxy-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The nitrile group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-Ethoxy-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile: can be compared with other thiazole-containing compounds such as:
Uniqueness
The unique combination of the ethoxy group and the nitrile group in this compound provides distinct reactivity and binding properties compared to other thiazole derivatives. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H10N2OS |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
(E)-3-ethoxy-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C9H10N2OS/c1-3-12-5-8(4-10)9-11-7(2)6-13-9/h5-6H,3H2,1-2H3/b8-5+ |
InChI Key |
XJOBICKWCHNBSN-VMPITWQZSA-N |
Isomeric SMILES |
CCO/C=C(\C#N)/C1=NC(=CS1)C |
Canonical SMILES |
CCOC=C(C#N)C1=NC(=CS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


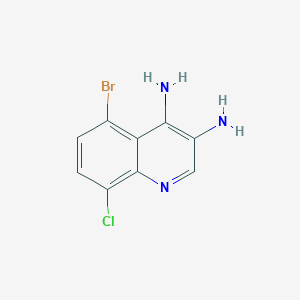
![Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride](/img/structure/B13262008.png)
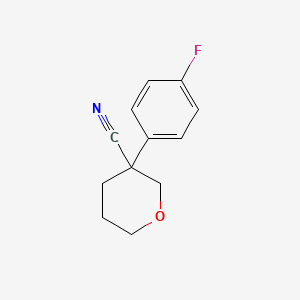
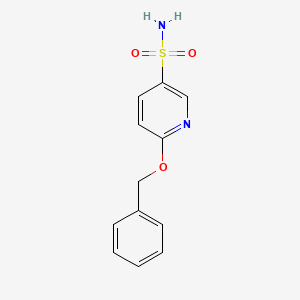
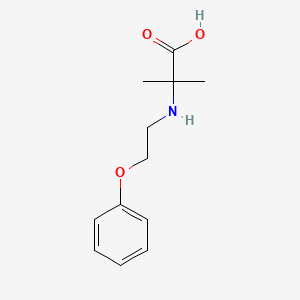
amine](/img/structure/B13262033.png)
![3-[(Hex-5-en-2-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13262035.png)
![3-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13262043.png)
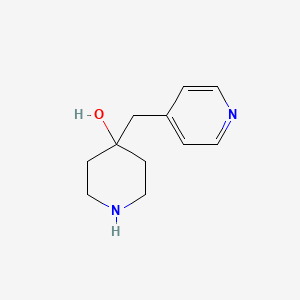
![2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine](/img/structure/B13262066.png)
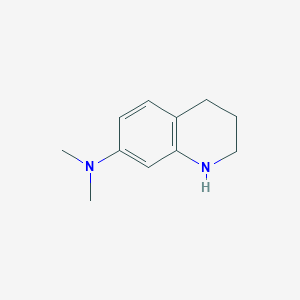
![2,4-Dichloro-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13262075.png)
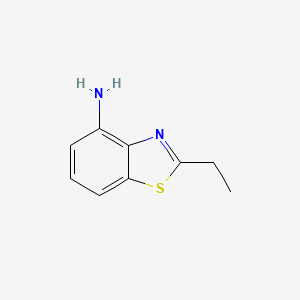
![2-({[3-(Dimethylamino)propyl]amino}methyl)phenol](/img/structure/B13262081.png)
